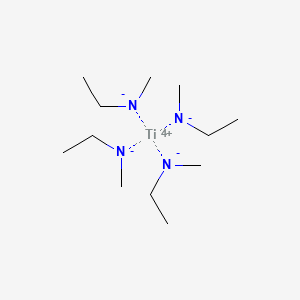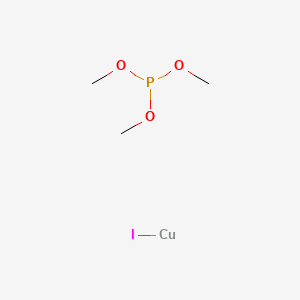
3-Chloro-2,4-difluorobenzyl bromide
Descripción general
Descripción
3-Chloro-2,4-difluorobenzyl bromide is a chemical compound with the empirical formula C7H4BrClF2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2,4-difluorobenzyl bromide is represented by the SMILES stringFc1ccc(CBr)c(F)c1Cl . The InChI representation is 1S/C7H4BrClF2/c8-3-4-1-2-5(10)6(9)7(4)11/h1-2H,3H2 . The molecular weight is 241.46 g/mol . Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-2,4-difluorobenzyl bromide include a molecular weight of 241.46 g/mol . It has a complexity of 134 and a topological polar surface area of 0 Ų . The compound has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .Aplicaciones Científicas De Investigación
Derivatization in Analytical Chemistry
3-Chloro-2,4-difluorobenzyl bromide, similar to its related compound pentafluorobenzyl bromide (PFB-Br), may serve as a versatile derivatization agent in analytical chemistry, particularly in chromatography and mass spectrometry. PFB-Br is utilized to form derivatives with a wide spectrum of nucleophiles, creating electrically neutral, volatile, and stable compounds ideal for sensitive analysis of various substances. Such derivatives are applied in the qualitative and quantitative analysis of endogenous and exogenous substances, including inorganic and organic anions in biological samples like plasma, urine, and saliva. The derivatization facilitates the detection of compounds like nitrite, nitrate, cyanide, and dialkyl organophosphates, primarily through electron capture detection or electron-capture negative-ion chemical ionization in GC-MS (Tsikas, 2017).
Applications in Polymer Science
In the realm of polymer science, highly fluorinated monomers derived from reactions involving fluorine-containing agents like pentafluorobenzyl bromide lead to the synthesis of soluble, hydrophobic polyethers with low dielectric properties. These materials exhibit moderate thermal stability and glass transition temperatures, making them suitable for various applications where these properties are desired. The specific interaction and reactivity of such fluorine-containing compounds in polymer synthesis underscore their utility in creating advanced materials with tailored properties (Fitch et al., 2003).
Environmental Analysis
Pentafluorobenzyl bromide derivatization is employed in environmental analysis to identify and quantify trace levels of halogenated phenols in air, water, and sediment samples. This method involves the collection of phenols on cartridges or through liquid-liquid extraction, followed by derivatization with PFB-Br and subsequent GC/MS analysis. The approach achieves high sensitivity and specificity, enabling the detection of chloro-, bromo-, and dichlorophenols in environmental matrices, highlighting the potential application of similar derivatization strategies using related compounds like 3-Chloro-2,4-difluorobenzyl bromide (Hanada et al., 2002).
Safety And Hazards
Propiedades
IUPAC Name |
1-(bromomethyl)-3-chloro-2,4-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-3-4-1-2-5(10)6(9)7(4)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYPGMBZSOLBNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397574 | |
| Record name | 3-Chloro-2,4-difluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,4-difluorobenzyl bromide | |
CAS RN |
886501-15-1 | |
| Record name | 1-(Bromomethyl)-3-chloro-2,4-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2,4-difluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1,1'-Biphenyl, 4,4'-bis[2-(2,5-dimethylphenyl)ethenyl]-](/img/structure/B1599038.png)





![(R)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine](/img/structure/B1599048.png)